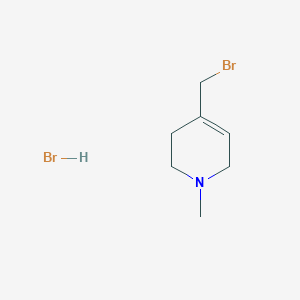

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide can be characterized through various spectroscopic techniques . The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.Chemical Reactions Analysis

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives . These reactions are essential for the synthesis of compounds with potential biological applications.Physical And Chemical Properties Analysis

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 185.0 to 191.0 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Applications De Recherche Scientifique

Bromination of Heterocyclic Compounds

4-Aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines undergo bromination to form mono-, di-, tri-, and tetrabromo derivatives. The bromination process facilitates the conversion of N-unsubstituted bromomethyl-1,4-dihydropyridines to tetrahydrofuropyridines, showcasing the compound's utility in synthetic organic chemistry for the functionalization of heterocyclic bases (Skrastin'sh et al., 1991).

Synthesis of Piperidines and Pyridines

The compound serves as a key intermediate in the synthesis of complex heterocyclic structures. For example, 5-Methyl-3-(bromomethyl)pyridine, an analog of the compound , is crucial in synthesizing rupatadine, demonstrating its importance in pharmaceutical chemistry (Guo et al., 2015).

Antioxidant Activity Studies

Although not directly involving 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, studies on related bromophenols from red algae have shown significant antioxidant activity. These findings suggest the potential of brominated compounds in developing antioxidant therapies and underscore the broader implications of bromination reactions in medicinal chemistry (Olsen et al., 2013).

Structural and Kinetic Studies of Poly(methylenepyridinium)s

Research involving the polymerization of bromomethylpyridine derivatives, closely related to 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, highlights the compound's potential in creating novel polymeric materials. These studies provide insights into the reactivity and stability of poly(methylenepyridinium)s, which could inform the development of new materials with specific electronic or catalytic properties (Monmoton et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBPTAFXICADIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843657.png)

![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)

![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)

![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)

![N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2843680.png)